(Z)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide
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Description
(Z)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Abdel‐Aziz, Mekawey, and Dawood (2009) detailed the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, demonstrating significant antimicrobial activity against various fungal and bacterial species. This research highlights the potential of benzofuran derivatives in developing new antimicrobial agents Abdel‐Aziz, Mekawey, & Dawood, 2009.
Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced transformation of 3-methylbenzaldehyde and related compounds, leading to a product with promising applications in regulating inflammatory diseases. This indicates the versatility of these derivatives in biomedical research Ryzhkova, Ryzhkov, & Elinson, 2020.
Liquid Crystalline Properties
Bezborodov, Kauhanka, Lapanik, and Lee (2003) reported on the synthesis and mesomorphic properties of new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles. These findings contribute to the development of materials with tailored liquid crystalline properties Bezborodov, Kauhanka, Lapanik, & Lee, 2003.
Antitumor Properties
Bradshaw et al. (2002) evaluated the antitumor properties of novel 2-(4-amino-3-methylphenyl)benzothiazoles, showcasing the therapeutic potential of such derivatives in cancer treatment. This study underscores the importance of structural modifications to enhance biological activity Bradshaw et al., 2002.
Properties
IUPAC Name |
(Z)-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-11-18-12-17(8-9-20(18)26-15)21-13-19(24-27-21)14-23-22(25)10-7-16-5-3-2-4-6-16/h2-10,12-13,15H,11,14H2,1H3,(H,23,25)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRYXLTHFRANQ-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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